L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)-
Brand Name: Vulcanchem
CAS No.: 77821-22-8
VCID: VC3823552
InChI: InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)11-12-6-4-5-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)NN1CCCC1C(=O)O
Molecular Formula: C10H18N2O4
Molecular Weight: 230.26 g/mol

L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)-

CAS No.: 77821-22-8

Cat. No.: VC3823552

Molecular Formula: C10H18N2O4

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- - 77821-22-8

Specification

CAS No. 77821-22-8
Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
IUPAC Name (2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)11-12-6-4-5-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m0/s1
Standard InChI Key PBLCAESKICYLIR-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)NN1CCC[C@H]1C(=O)O
SMILES CC(C)(C)OC(=O)NN1CCCC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NN1CCCC1C(=O)O

Introduction

Chemical Structure and Nomenclature

Boc-L-proline is a bicyclic compound consisting of a pyrrolidine ring (the core structure of proline) substituted with a Boc group at the nitrogen atom. The IUPAC name, (2S)-1-[(tert-butoxycarbonyl)]pyrrolidine-2-carboxylic acid, reflects its stereochemistry: the carboxylic acid group at position 2 and the Boc-protected amine at position 1 of the pyrrolidine ring . The Boc group, (C₄H₉)₃COC(O)−, is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions .

The molecular formula of Boc-L-proline is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol . X-ray crystallography studies confirm its (S)-configuration at the α-carbon, which is critical for maintaining the stereochemical integrity of peptides during synthesis .

Physicochemical Properties

Boc-L-proline exhibits distinct physical and chemical properties that influence its handling and applications:

PropertyValueSource
Melting Point132–136°C
Boiling Point355.52°C (estimated)
Density1.1835 g/cm³
Optical Rotation (α)-60° to -61° (c=1–2 in acetic acid)
SolubilitySoluble in acetic acid, methanol
pKa4.01 (predicted)

The compound’s solubility in polar solvents like acetic acid and methanol facilitates its use in liquid-phase synthesis . Its optical rotation, a critical quality control parameter, confirms enantiomeric purity (>98% ee) .

Synthesis and Large-Scale Production

Conventional Synthesis

Boc-L-proline is typically synthesized via the reaction of L-proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or DMAP (4-dimethylaminopyridine) . The reaction proceeds under mild conditions (0–25°C) in tetrahydrofuran (THF) or dioxane, yielding the Boc-protected derivative with high efficiency .

Industrial-Scale Optimization

Recent advances focus on eco-friendly and scalable methods. Tamboli et al. (2020) developed a chromatography-free process using nosyl fluoride as a fluorinating agent to synthesize Boc-protected 4-fluoro-L-proline, achieving >99% purity on a kilogram scale . This method eliminates hazardous solvents and reduces waste, aligning with green chemistry principles .

Applications in Research and Industry

Peptide Synthesis

The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) enables sequential deprotection in solid-phase peptide synthesis (SPPS). Boc-L-proline is critical for constructing proline-rich motifs in collagen models and therapeutic peptides . For example, it is a key intermediate in daclatasvir, an HCV NS5A inhibitor .

Drug Development

Proline derivatives are explored for their conformational rigidity, which enhances drug binding affinity. Boc-L-proline serves as a precursor to fluorinated analogs like Boc-4-fluoro-L-proline, which exhibit potent activity against αvβ1 integrins (IC₅₀ = 0.02 nM) . Such compounds are investigated for cancer therapy and fibrosis treatment .

Bioconjugation and Materials Science

The carboxylic acid moiety of Boc-L-proline enables covalent attachment to polymers and nanoparticles. This property is leveraged in drug delivery systems, where proline-based linkers improve payload stability . Additionally, Boc-L-proline derivatives are incorporated into polymers for biodegradable packaging and biomedical devices .

Recent Advances and Future Directions

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